2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
Description
2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused naphthopyran core, an amino group at position 2, a pyridin-3-yl substituent at position 4, and a cyano group at position 2. Structural studies (e.g., X-ray crystallography) reveal that the pyridinyl substituent introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Biological evaluations highlight its role as a potent antiproliferative agent. It induces G2/M phase cell cycle arrest in smooth muscle cells and HeLa cells, likely through interference with microtubule dynamics and kinase inhibition (e.g., EGFR and VEGFR-2) .
Properties
IUPAC Name |
2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVOWROWLBHVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde, malononitrile, and pyridine derivatives under basic conditions. This reaction can be carried out in various solvents such as ethanol, tetrahydrofuran, or water, often with the aid of catalysts like piperidine or triethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable chromophore.
Mechanism of Action
The mechanism by which 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Benzochromene derivatives differ primarily in substituents at position 4, which dictate biological activity. Key analogs include:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance cytotoxicity and kinase inhibition by increasing electrophilicity and binding affinity to ATP pockets .
- Heterocyclic Substituents (e.g., pyridinyl): Improve solubility and target selectivity for kinase domains compared to purely aromatic substituents .
- Electron-Donating Groups (e.g., OCH₃): Reduce antiproliferative activity but improve pharmacokinetic properties (e.g., metabolic stability) .
Mechanistic Divergence
- Microtubule Targeting : 3-Nitrophenyl derivatives disrupt microtubule assembly, mimicking colchicine’s mechanism .
- Kinase Inhibition : Pyridinyl and dichlorophenyl analogs compete with ATP in EGFR/VEGFR-2, validated by docking studies .
- Pathway Modulation : The pyridinyl derivative uniquely suppresses NF-κB and mTOR, linking anticancer and anti-inflammatory effects .
Biological Activity
2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzochromene core, an amino group, and a pyridine ring, positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉N₃O. The compound features a carbonitrile functional group at the 3-position of the benzochromene moiety, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉N₃O |
| Molecular Weight | 241.24 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer) cells.
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Insights :
- Molecular docking studies suggested that this compound interacts with key enzymes involved in cancer progression, such as topoisomerase and cytochrome P450 enzymes . These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, indicating a broad spectrum of activity.
Antimicrobial Evaluation
A recent study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated significant antibacterial activity, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Mitosis :
- Enzyme Inhibition :
Q & A
Q. What are the established synthetic routes for 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Three-component condensation : Aromatic aldehydes, malononitrile, and α-naphthols react in PEG-400 at 100°C for 2–3 hours without catalysts, producing the chromene core .
- Cyclization with α-cyanocinnamonitriles : Substituted α-cyanocinnamonitriles react with phenols/naphthols (e.g., 4-methoxy-1-naphthol) in ethanol under basic conditions (piperidine catalyst) at reflux. This method achieves yields >75% via rapid precipitation .
- Key variables : Solvent polarity (ethanol vs. PEG-400), catalyst presence (piperidine enhances cyclization kinetics), and temperature (reflux conditions improve cyclization efficiency) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the fused chromene-pyridine ring system. Data-to-parameter ratios >13 and R-factors <0.05 ensure accuracy .
- NMR/IR spectroscopy : H NMR identifies amino (–NH) protons as broad singlets (~δ 5.5–6.0 ppm) and nitrile (–CN) groups via IR stretches (~2200 cm) .
- Complementary use : X-ray confirms planar chromene systems, while NMR validates substituent integration (e.g., pyridin-3-yl orientation) .
Q. What pharmacological activities have been reported for this compound, and what assay conditions are used?
- Methodological Answer :
- Antimicrobial activity : Tested against Mycobacterium tuberculosis (MIC ≤25 µg/mL) and Gram-positive bacteria (e.g., S. aureus) via broth microdilution. Controls include ciprofloxacin .
- Antitumor potential : Screened against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using MTT assays (IC ~10–50 µM). Cytotoxicity controls (e.g., normal fibroblasts) are essential to exclude nonspecific effects .
Advanced Research Questions
Q. How can reaction mechanisms for chromene formation be validated, and what computational tools support this?
- Methodological Answer :
- Mechanistic probes : Isotopic labeling (e.g., N in malononitrile) traces nitrile incorporation. Kinetic studies (e.g., varying phenol nucleophilicity) confirm Michael addition-cyclization pathways .
- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to compare activation energies for competing pathways (e.g., Knoevenagel vs. Michael adducts) .
Q. How can structural ambiguities in fused chromene systems be resolved experimentally?
- Methodological Answer :
- X-ray vs. NMR synergy : X-ray identifies puckering parameters (Cremer-Pople analysis) for the chromene ring, while NOESY NMR correlates spatial proximity of pyridin-3-yl and amino groups .
- Dynamic NMR : Detects ring-flipping in solution (e.g., variable-temperature H NMR) if the chromene adopts non-planar conformations .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodological Answer :
- Replicate assays : Standardize protocols (e.g., identical bacterial inoculum sizes, cell passage numbers) to minimize variability .
- Structure-activity interrogation : Compare substituent effects (e.g., pyridin-3-yl vs. 4-fluorophenyl analogs) using SAR libraries. Meta-substituted pyridines often enhance lipophilicity and membrane penetration .
Q. How can computational methods optimize derivative design for enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize derivatives with H-bonding to catalytic residues (e.g., Tyr158) .
- ADMET prediction : SwissADME predicts bioavailability; prioritize derivatives with LogP 2–3 and topological polar surface area <80 Ų for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
